molecular formula C16H21N5O4S B4332385 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE

Cat. No.: B4332385
M. Wt: 379.4 g/mol
InChI Key: VNVVVOPRQHBSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that combines morpholine, tetrazole, and methylsulfonylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the methylsulfonylphenyl group, and finally, the morpholine ring is added. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The methylsulfonylphenyl group can enhance the compound’s binding affinity and specificity, while the morpholine ring can improve its solubility and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler compound with similar structural features but lacking the tetrazole and methylsulfonylphenyl groups.

    4-(Methylsulfonyl)phenylacetic acid: Contains the methylsulfonylphenyl group but lacks the morpholine and tetrazole rings.

    Tetrazole derivatives: Compounds with the tetrazole ring but different substituents.

Uniqueness

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the tetrazole ring, methylsulfonylphenyl group, and morpholine ring in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S/c1-11-8-20(9-12(2)25-11)15(22)10-21-18-16(17-19-21)13-4-6-14(7-5-13)26(3,23)24/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVVVOPRQHBSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE
Reactant of Route 6
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE

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